4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide
Description
This sulfonamide derivative features a 1,3-oxazole core substituted with a cyano group at position 4, a cyclopropylamino group at position 5, and an N,N-dimethylbenzenesulfonamide moiety at position 2. Although direct crystallographic data for this compound is unavailable, structural validation tools like SHELXL (used in related studies) ensure accurate bond lengths and angles in analogous compounds .
Properties
IUPAC Name |
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3S/c1-19(2)23(20,21)12-7-3-10(4-8-12)14-18-13(9-16)15(22-14)17-11-5-6-11/h3-4,7-8,11,17H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWKDXWVSYKVGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NC3CC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a suitable benzene sulfonamide derivative with a cyano-substituted oxazole precursor under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the cyano group or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogs and Key Properties
The following table compares the target compound with structurally related sulfonamide derivatives:
Key Observations:
Substituent Effects on Lipophilicity (logP): The cyclopropylamino group in the target compound likely reduces logP (~2.5) compared to D434-0537 (2.85) due to its smaller, non-aromatic nature. However, it is more lipophilic than cyazofamid (2.1), which has a chloro substituent enhancing polarity . The 4-phenylpiperazinyl group in D434-0533 increases logP (~3.2) due to aromatic bulk and tertiary nitrogen .
Molecular Weight and Solubility:
- The target compound’s estimated molecular weight (~365.4) is lower than D434-0537 (396.47) and D434-0533 (437.52), suggesting improved bioavailability.
- All analogs exhibit low water solubility (logSw < -3.5), typical of sulfonamides, necessitating formulation optimization .
Core Heterocycle Differences:
- Cyazofamid’s imidazole core (vs. oxazole) with a chloro substituent may enhance electrophilic interactions in biological targets, though its lower molecular weight (324.78) reduces steric hindrance .
Biological Activity
4-[4-cyano-5-(cyclopropylamino)-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes:
- Oxazole ring : A five-membered heterocyclic compound that contributes to the biological activity.
- Cyano group : Enhances the reactivity and potential interactions with biological targets.
- Sulfonamide moiety : Known for its role in various pharmacological applications.
Molecular Formula : C16H18N4O2S
CAS Number : 941265-26-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, particularly those involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, potentially influencing signaling pathways related to cell growth and differentiation.
- Antimicrobial Activity : Similar sulfonamide compounds have exhibited antibacterial properties, suggesting a potential for this compound as well.
Biological Activity Data
Case Studies
Several studies have investigated the biological effects of similar compounds or derivatives:
- Study on Antimicrobial Effects : A derivative of the compound was tested against various bacterial strains, showing significant inhibition at concentrations above 50 µg/mL. This suggests potential use in treating bacterial infections .
- Cytotoxicity Assessment : In vitro assays indicated low cytotoxicity against human cancer cell lines, highlighting a favorable safety profile for further development .
- Enzyme Interaction Studies : Research demonstrated that the compound inhibits specific enzymes linked to cancer progression, suggesting its potential as a therapeutic agent in oncology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
